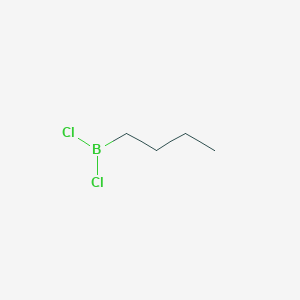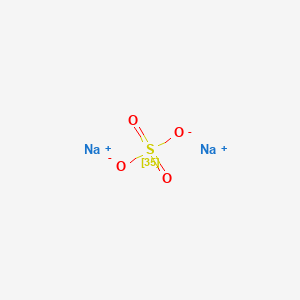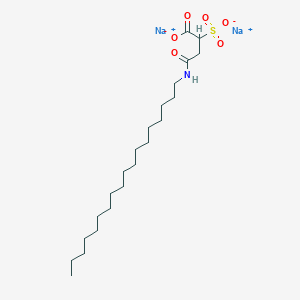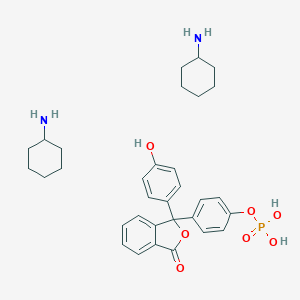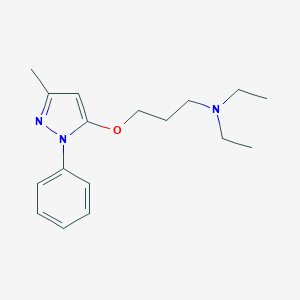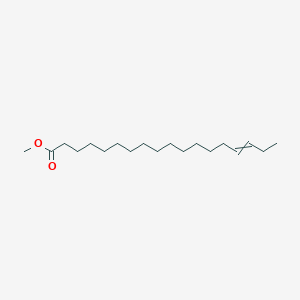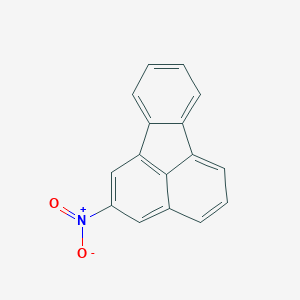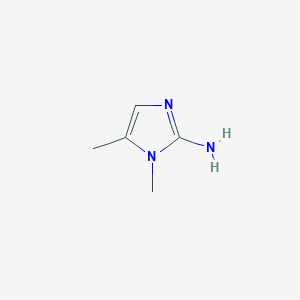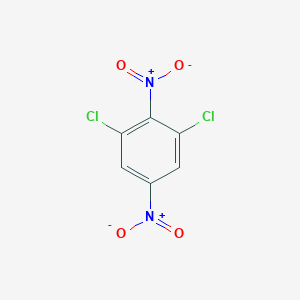
1,3-Dichloro-2,5-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-2,5-dinitrobenzene (DCDNB) is a chemical compound that is commonly used in scientific research as a reagent for protein modification. DCDNB is a yellow crystalline solid that is soluble in organic solvents and is commonly used in biochemistry and molecular biology experiments.
Mecanismo De Acción
1,3-Dichloro-2,5-dinitrobenzene modifies cysteine residues in proteins by covalently binding to the thiol group of the cysteine residue. This modification can alter the function and structure of the protein, allowing researchers to study the effects of the modification on protein activity.
Efectos Bioquímicos Y Fisiológicos
1,3-Dichloro-2,5-dinitrobenzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and glutathione reductase. 1,3-Dichloro-2,5-dinitrobenzene has also been shown to induce oxidative stress and alter cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-Dichloro-2,5-dinitrobenzene in lab experiments is its high selectivity for cysteine residues in proteins. This allows researchers to selectively modify specific proteins or regions of proteins. However, 1,3-Dichloro-2,5-dinitrobenzene can also be toxic to cells and can induce oxidative stress, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1,3-Dichloro-2,5-dinitrobenzene. One area of interest is the development of new reagents that can selectively modify other amino acid residues in proteins. Another area of interest is the use of 1,3-Dichloro-2,5-dinitrobenzene in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of 1,3-Dichloro-2,5-dinitrobenzene and to develop new methods for minimizing its toxicity.
Métodos De Síntesis
1,3-Dichloro-2,5-dinitrobenzene is synthesized by the nitration of 1,3-dichlorobenzene with nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to prevent the formation of undesired byproducts. The resulting product is purified by recrystallization and is typically obtained in high yield.
Aplicaciones Científicas De Investigación
1,3-Dichloro-2,5-dinitrobenzene is commonly used in scientific research as a reagent for protein modification. It is used to selectively modify cysteine residues in proteins, which can be used to study protein function and structure. 1,3-Dichloro-2,5-dinitrobenzene is also used in the synthesis of peptides and in the preparation of hapten-carrier conjugates for use in immunology experiments.
Propiedades
Número CAS |
13633-34-6 |
|---|---|
Nombre del producto |
1,3-Dichloro-2,5-dinitrobenzene |
Fórmula molecular |
C6H2Cl2N2O4 |
Peso molecular |
236.99 g/mol |
Nombre IUPAC |
1,3-dichloro-2,5-dinitrobenzene |
InChI |
InChI=1S/C6H2Cl2N2O4/c7-4-1-3(9(11)12)2-5(8)6(4)10(13)14/h1-2H |
Clave InChI |
YXGARXWBFZIFBC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] |
SMILES canónico |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Otros números CAS |
13633-34-6 |
Sinónimos |
1,3-Dichloro-2,5-dinitrobenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




